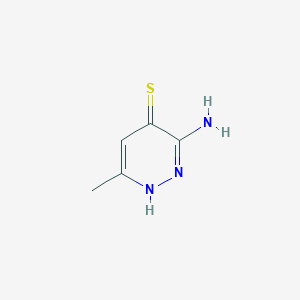

3-Amino-4-mercapto-6-methylpyridazine

描述

属性

IUPAC Name |

3-amino-6-methyl-1H-pyridazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLLGLZDYRCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171813 | |

| Record name | 3-Amino-4-mercapto-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-81-6 | |

| Record name | 3-Amino-4-mercapto-6-methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-mercapto-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are preferred due to their ability to stabilize ionic intermediates.

-

Temperature : Reactions are typically conducted under reflux (60–80°C) to accelerate substitution kinetics.

-

Time : Completion occurs within 4–6 hours, monitored via thin-layer chromatography (TLC).

Key Parameters Influencing Yield and Purity

| Parameter | Effect on Reaction | Optimal Range |

|---|---|---|

| Solvent Polarity | Higher polarity increases rate | DMF > Ethanol > Water |

| Temperature | Elevated temps improve kinetics | 60–80°C |

| Stoichiometry | Excess NaSCH₃ enhances conversion | 1:1.2 molar ratio |

This method achieves moderate yields (50–65%) and requires post-reaction purification via recrystallization from ethanol-water mixtures.

Cyclization of Thiourea Derivatives

Alternative routes involve cyclization reactions using sulfur-containing precursors. For example, 3-amino-6-methylpyridazine-4(1H)-thione can be synthesized via cyclocondensation of thiourea derivatives with α,β-diketones or related intermediates.

Representative Cyclization Pathway

Reaction Conditions

-

Catalyst : Ammonia acts as both a base and a catalyst.

-

Temperature : 80–100°C under reflux.

-

Yield : 40–55%, with impurities removed via activated charcoal treatment.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Industrial Applicability |

|---|---|---|---|

| Nucleophilic Substitution | High reproducibility; Scalable | Moderate yields; Solvent toxicity | Suitable for pilot-scale |

| Cyclization | Uses inexpensive precursors | Multi-step; Lower yields | Limited to lab-scale |

The nucleophilic substitution route is favored for its simplicity, whereas cyclization offers cost advantages but requires optimization for scale-up.

Industrial Production Considerations

Purification Techniques

化学反应分析

Types of Reactions: 3-Amino-4-mercapto-6-methylpyridazine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyridazine ring or other functional groups.

Substitution: The amino and mercapto groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce new functional groups to the pyridazine ring.

科学研究应用

Anti-inflammatory Properties

Research indicates that 3-amino-4-mercapto-6-methylpyridazine exhibits anti-inflammatory effects. A comparative study highlighted its effectiveness against inflammation induced by kaolin and carrageenan in rat models, although it was found to be less potent than standard anti-inflammatory drugs like indomethacin and acetylsalicylic acid .

Case Study:

In a study assessing its anti-inflammatory activity, the compound was administered in acute and subacute models, revealing a significant reduction in paw edema compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .

Antipyretic Activity

The compound has also been evaluated for its antipyretic properties. In experiments involving yeast-induced fever in rats, it demonstrated a notable ability to reduce elevated body temperature, indicating its possible role in treating fever-related conditions .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The compound's structure allows it to interact with various enzymes, which could be beneficial in developing treatments for diseases where these enzymes play a critical role.

Example:

The inhibition of IκB kinase (IKK) activity has been linked to the suppression of pro-inflammatory cytokines, making this compound a candidate for further research into therapies for autoimmune diseases and cancer .

Corrosion Inhibition

The thiol group present in this compound contributes to its potential as a corrosion inhibitor. Studies have shown that thiol compounds can effectively protect metals from corrosion in various environments.

Case Study:

Research on the application of thiol compounds in electrochemical systems demonstrated that this compound could reduce corrosion rates significantly when applied to iron surfaces exposed to saline solutions .

Summary of Findings

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Anti-inflammatory | Reduced paw edema in rat models | Potential treatment for inflammatory diseases |

| Antipyretic | Significant reduction in yeast-induced fever | Possible use in managing fever |

| Enzyme Inhibition | Interaction with IKK and other enzymes | Development of therapies for autoimmune diseases |

| Corrosion Inhibition | Effective protection against metal corrosion | Application in materials science and engineering |

作用机制

The mechanism of action of 3-Amino-4-mercapto-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Antipyretic Activity

In rat models of yeast-induced fever, 3-amino-4-mercapto-6-methylpyridazine demonstrated antipyretic activity nearly equivalent to aminophenazone, a well-known antipyretic agent. However, its acute toxicity (oral LD₅₀: 1975 mg/kg in rats) was approximately five times lower than that of aminophenazone, making it a safer alternative . Acetylsalicylic acid (aspirin) and phenacetin showed lower antipyretic potency in the same models .

Table 1: Antipyretic Activity and Toxicity

| Compound | Relative Efficacy | LD₅₀ (oral, rat) | Reference |

|---|---|---|---|

| This compound | High | 1975 mg/kg | |

| Aminophenazone | High | ~5x higher | |

| Acetylsalicylic acid | Moderate | Not reported |

Analgesic Activity

In multiple analgesic assays (writhing syndrome, tail-flick test), subcutaneous administration of this compound matched aminophenazone in potency, while oral administration showed efficacy comparable to phenylbutazone . Notably, it exhibited a superadditive synergism with codeine, enhancing pain relief in combined therapies. Its therapeutic index (ratio of efficacy to toxicity) surpassed all tested compounds, including indometacin and phenacetin .

Table 2: Analgesic Potency and Therapeutic Index

Anti-inflammatory Activity

In acute inflammation models (e.g., carrageenan-induced paw edema), this compound showed efficacy similar to acetylsalicylic acid but was less potent than phenylbutazone or indomethacin . However, it was ineffective in subacute models like the cotton granuloma test, where indomethacin remained highly active .

Table 3: Anti-inflammatory Efficacy

Toxicity Profile

The compound’s low acute toxicity (LD₅₀: 1975 mg/kg) contrasts with higher toxicity observed in aminophenazone, phenylbutazone, and indomethacin . Phenacetin and acetylsalicylic acid, while less toxic than aminophenazone, exhibited lower therapeutic indices .

Structural and Functional Analogues

Several pyridazine derivatives share structural similarities with this compound, including:

- 6-Chloro-5-methylpyridazin-3-amine (CAS: 66346-87-0): Chloro substitution may alter bioavailability; activity unreported . These analogues highlight the importance of the amino and mercapto groups in the parent compound’s bioactivity.

生物活性

3-Amino-4-mercapto-6-methylpyridazine, a compound of interest in medicinal chemistry, has been studied for its various biological activities, particularly its analgesic, anti-inflammatory, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNS

- Molecular Weight : 172.22 g/mol

The biological activity of this compound is attributed to its interaction with various biochemical pathways. It primarily acts as an analgesic and anti-inflammatory agent by modulating pain perception and inflammatory responses.

Analgesic Activity

A study examined the analgesic properties of this compound through several screening methods including the writhing syndrome test, tail-flick test, and hot plate test. The findings indicated:

- Subcutaneous Administration : The analgesic activity was comparable to aminophenazone.

- Oral Administration : The compound exhibited activity similar to phenylbutazone.

The results demonstrated that while indometacin and aminophenazone were more potent, this compound showed a greater therapeutic index compared to other tested substances like acetylsalicylic acid and phenacetin .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammation in various animal models, which is critical in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis of Biological Activities

The following table summarizes the comparative analysis of the biological activities of this compound against standard pharmacological agents:

| Compound | Analgesic Activity | Anti-inflammatory Activity | Toxicity (LD50) |

|---|---|---|---|

| This compound | Moderate (subcutaneous) | Significant | Low |

| Aminophenazone | High | Moderate | Moderate |

| Phenylbutazone | Moderate | High | High |

| Indometacin | High | High | High |

| Acetylsalicylic acid | Low | Moderate | Moderate |

Case Studies and Research Findings

- Analgesic Properties : In a study assessing the analgesic effects using multiple testing methods, this compound demonstrated significant pain relief comparable to established analgesics .

- Synergistic Effects : The combination of this compound with codeine resulted in a superadditive effect in pain relief, suggesting potential for combination therapies in pain management .

- Safety Profile : The compound exhibited low acute toxicity when administered orally, with an LD50 indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indometacin and phenylbutazone .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-mercapto-6-methylpyridazine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Key steps include temperature control (e.g., reflux in ethanol at 80°C) and purification via recrystallization using solvents like methanol/water mixtures. Purity (>97%) is confirmed by HPLC with UV detection at 254 nm and NMR analysis to verify structural integrity .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Stability tests via TGA/DSC show decomposition above 150°C, suggesting avoidance of prolonged exposure to high temperatures .

Q. How is acute toxicity assessed for this compound?

- Methodological Answer : Acute oral toxicity in rats (LD₅₀ = 1975 mg/kg) is determined using OECD Guideline 423. Administer doses in a stepwise procedure, monitor mortality/morbidity for 14 days, and calculate LD₅₀ via probit analysis. Histopathological examination of liver/kidney tissues is recommended .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets like HCV NS5B polymerase?

- Methodological Answer : Use competitive inhibition assays with radiolabeled substrates (e.g., ³H-UTP) in NS5B enzyme systems. Measure IC₅₀ values via dose-response curves (0.01–10 µM range). Cell culture EC₅₀ can be determined using HCV replicon assays, with RT-qPCR quantifying viral RNA reduction .

Q. What strategies resolve contradictions in reported toxicity data across studies?

- Methodological Answer : Conduct meta-analysis of existing data (e.g., LD₅₀ variations) using standardized protocols (OECD guidelines). Evaluate confounding factors: solvent carriers (DMSO vs. saline), animal strain differences, or metabolic variability. Validate via in vitro hepatocyte assays (e.g., CYP450 inhibition profiling) .

Q. Can this compound serve as a precursor for pyrimido[1,2-b]pyridazine derivatives?

- Methodological Answer : React with α-ketoesters under microwave-assisted conditions (100°C, 30 min) to form fused heterocycles. Monitor reaction progress via LC-MS, and isolate products via column chromatography (hexane/ethyl acetate gradient). Structural confirmation requires X-ray crystallography or NOESY NMR .

Q. How does the methyl group at position 6 influence electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimentally, assess reactivity via electrophilic substitution (e.g., bromination in acetic acid). Compare Hammett σ values with analogs lacking the methyl group to quantify electronic effects .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data (¹H/¹³C NMR, IR) with published libraries to confirm compound identity .

- Bioactivity Assays : Include positive controls (e.g., Ribavirin for HCV studies) and triplicate replicates to ensure statistical robustness .

- Safety Protocols : Use fume hoods and PPE during synthesis due to thiol group volatility and potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。